![molecular formula C18H27NO3 B5455569 2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5455569.png)
2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by the presence of an adamantyl group attached to a cyclohexane ring via an aminocarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the functionalization of adamantane. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often leverage advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability. The choice of reagents and reaction conditions is critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the design of new drugs and treatment strategies.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid and bulky structure that can influence the compound’s binding affinity and selectivity towards its targets. The aminocarbonyl linkage plays a crucial role in mediating these interactions, potentially affecting the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-ADAMANTYLAMINO)CARBONYL]-2-CYCLOHEXANECARBOXYLIC ACID: A similar compound with a different positional isomerism.
2-[(1-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID: Another isomer with slight structural variations.
Uniqueness
2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-adamantylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c20-17(14-3-1-2-4-15(14)18(21)22)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h10-16H,1-9H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYXVQVLTHLZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2C3CC4CC(C3)CC2C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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